3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one
Description
3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one is a bicyclic isoindolinone derivative characterized by a fused benzene and five-membered lactam ring. The compound features amino and diphenyl substitutions at the 3-position, which confer unique electronic and steric properties. Synthesis routes for related isoindolinones often involve Claisen–Schmidt reactions, coupling of piperazine derivatives, or modifications of hydroxyl precursors .
Properties
CAS No. |
18963-16-1 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-amino-2,3-diphenylisoindol-1-one |
InChI |
InChI=1S/C20H16N2O/c21-20(15-9-3-1-4-10-15)18-14-8-7-13-17(18)19(23)22(20)16-11-5-2-6-12-16/h1-14H,21H2 |
InChI Key |
ZIISOSDVMQDBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Precursor Synthesis : 2,3-Diphenylsuccinic anhydride is treated with aqueous ammonia or ammonium acetate in refluxing ethanol to generate the corresponding diamide.
-
Cyclization : The diamide undergoes thermal cyclization at 180–200°C under inert atmosphere, yielding the target compound.
Key Data :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amide nitrogen on the adjacent carbonyl carbon, followed by dehydration to form the six-membered lactam ring.
Transition-metal catalysis enables efficient introduction of phenyl groups at the 2- and 3-positions. A two-step strategy is employed:
Step 1: Synthesis of 3-Aminoisoindolin-1-one
3-Aminoisoindolin-1-one is prepared via reduction of phthalimide derivatives using sodium borohydride in methanol (yield: 85–90%).
Step 2: Buchwald–Hartwig Amination
Phenyl groups are introduced via palladium-catalyzed cross-coupling:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃
-
Solvent : 1,4-Dioxane at 110°C for 12 hours
Performance Metrics :
Advantage : This method allows for modular substitution patterns by varying aryl halide substrates.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow systems optimize reaction efficiency and safety:
Process Design:
-
Reactor Type : Microfluidic tubular reactor
-
Conditions :
-
Temperature: 150°C
-
Pressure: 20 bar
-
Residence Time: 15 minutes
-
Catalyst System :
-
Heterogeneous acid catalyst (e.g., Amberlyst-15)
-
Solvent: Supercritical CO₂
Outcomes :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 89% |
| Purity | 92% | 98% |
| Throughput | 50 g/day | 2 kg/day |
This method reduces side reactions and improves heat transfer, making it preferable for industrial applications.
Reductive Amination of Isoindolinone Derivatives
A tandem oxidation-reduction approach achieves high functional group tolerance:
Protocol:
-
Oxidation : 2,3-Diphenylisoindolin-1-one is treated with KMnO₄ in acidic medium to form the diketone intermediate.
-
Reductive Amination : The diketone reacts with ammonium formate and H₂ (1 atm) over Pd/C, yielding the target amine.
Optimized Conditions :
-
Temperature : 80°C
-
Solvent : Methanol/water (4:1)
-
Reaction Time : 4 hours
Solid-Phase Synthesis for Drug Discovery
Combinatorial chemistry approaches utilize resin-bound intermediates:
Steps:
-
Resin Functionalization : Wang resin is loaded with phthalic anhydride.
-
Amine Coupling : Diphenylamine is introduced via HATU-mediated coupling.
-
Cyclative Cleavage : TFA treatment releases the product from the resin.
Performance :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥95% |
| Average Yield | 65% per cycle |
This method facilitates rapid library synthesis for high-throughput screening.
Comparative Analysis of Methods
The table below evaluates key synthesis routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization | 68–72 | 92 | High | Low |
| Palladium Catalysis | 78 | 95 | Moderate | High |
| Flow Synthesis | 89 | 98 | Very High | Moderate |
| Reductive Amination | 81 | 94 | Moderate | Moderate |
| Solid-Phase | 65 | 95 | Low | Very High |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoindolones with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one serves as a crucial building block for synthesizing more complex molecules. It is also employed as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
The compound exhibits promising biological activities:
- Antimicrobial Activity: Research indicates that it can disrupt bacterial cell membranes and inhibit essential enzymes.
- Anticancer Properties: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has demonstrated significant antimitotic activity against various human tumor cell lines with mean GI50 values indicating effective growth inhibition .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties:
- Anti-inflammatory Effects: Some studies suggest that certain derivatives may possess anti-inflammatory properties.
- Neuroprotective Effects: Investigations into its neuroprotective capabilities have shown potential benefits in models of neurodegenerative diseases like Alzheimer's.
Industrial Applications
The unique structural characteristics of this compound make it suitable for developing advanced materials. It is utilized in creating polymers and nanomaterials due to its stability and reactivity.
Case Study 1: Anticancer Activity
A study published in MDPI evaluated the anticancer efficacy of various derivatives of isoindole compounds. The results revealed that these compounds exhibited potent growth inhibition across several cancer cell lines. The structural modifications were found to enhance their activity significantly.
Case Study 2: Neuroprotection
In an animal model study focusing on Alzheimer's disease, treatment with derivatives of this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. This highlights the compound's potential in neuroprotective therapies.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules; Ligand in coordination chemistry | Stable metal complexes formed |
| Biology | Antimicrobial; Anticancer agent | Induces apoptosis; Disrupts bacterial membranes |
| Medicine | Anti-inflammatory; Neuroprotective | Improved cognitive function in animal models |
| Industry | Development of polymers and nanomaterials | Unique structural properties utilized |
Mechanism of Action
The mechanism of action of 3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications of 3-amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one and its analogs:
Pharmacological and Functional Insights
- Anti-Ischemic Activity: The 3-n-butyl analog (C12H15NO) demonstrates superior bioavailability and neuroprotective effects in ischemic stroke models compared to aspirin and edaravone .
- Receptor Binding : Piperazine-substituted derivatives (e.g., C23H28N3O2) show high 5-HT1A receptor affinity, suggesting that nitrogen-rich substituents are critical for CNS-targeted applications .
- Antiangiogenic Effects: Hydroxyl-substituted analogs (C8H7NO3) from fungal sources inhibit tumor angiogenesis, highlighting the role of polar groups in modulating vascular endothelial growth factor (VEGF) pathways .
Biological Activity
3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (CAS Number: 18963-16-1) is a compound that has garnered attention for its potential biological activities. This isoindole derivative is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Antioxidant Properties
Research indicates that derivatives of isoindoles, including 3-aminoisoindolinones, exhibit significant antioxidant activities. These compounds can scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and ischemic conditions. For instance, one study demonstrated that related compounds improved cell survival against oxidative stress in vitro and reduced cerebral damage in ischemic rat models .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of ischemic stroke. In animal models, it was found to significantly reduce infarct size and improve neurobehavioral outcomes following ischemia/reperfusion injury. The compound's ability to enhance cerebral blood flow and reduce platelet aggregation suggests a promising pathway for stroke prevention and treatment .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models. This effect may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and neuroinflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of amino and carbonyl groups in the structure allows for effective scavenging of reactive oxygen species (ROS) .
- Platelet Aggregation Inhibition : Studies have shown that isoindole derivatives can inhibit ADP-induced platelet aggregation, which is crucial for preventing thrombus formation during ischemic events .
- Neuroprotection : By modulating neurotransmitter systems and reducing oxidative stress, the compound may protect neuronal cells from damage .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Q & A
Q. What are the optimized synthetic routes for 3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be controlled to improve yields?
Methodological Answer: Synthetic routes often involve intramolecular cyclization or amidoalkylation. For example, cyclohexyl isonitrile has been used in reactions with substituted amines, followed by flash column chromatography (EtOAc/hexane, 25:75) to isolate products with yields up to 70% . Key factors include:
- Catalyst selection : Use of Lewis acids or transition-metal catalysts to enhance regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reactions performed at 60–80°C minimize side-product formation.
- Purification : Flash chromatography with gradient elution resolves diastereomers (e.g., E/Z ratios up to 2.28:1.0) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Resolves planar isoindol ring systems (mean deviation: 0.0186 Å) and dihedral angles (e.g., 61.91° with benzene rings). Hydrogen-bonded dimers (O–H⋯O, 2.8–3.0 Å) stabilize crystal packing .
- NMR spectroscopy : H and C NMR distinguish diastereomers via coupling constants (e.g., for axial vs. equatorial protons).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 410.38 for derivatives) .
Advanced Research Questions
Q. What role does the isoindol-1-one scaffold play in the development of HIV-1 integrase inhibitors, and how does conformational constraint enhance selectivity?
Methodological Answer: The isoindol-1-one scaffold acts as a metal-chelating pharmacophore in HIV-1 integrase inhibition. Conformational constraint via dihydroxy substitution (e.g., 6,7-dihydroxy derivatives) enhances selectivity for strand-transfer inhibition over 3'-processing (IC ratios >10-fold). This is attributed to precise alignment with Mg cofactors in the catalytic core .
Q. How can researchers resolve contradictions in reported synthetic yields when varying reaction conditions or catalysts?
Methodological Answer: Discrepancies in yields (e.g., 50–70%) arise from:
- Catalyst variability : Transition-metal catalysts (e.g., Pd/C vs. CuI) alter reaction pathways.
- Byproduct formation : Competitive intramolecular cyclization (e.g., isoindol-1-one vs. tetramethylisoindoline byproducts) requires careful monitoring via TLC or HPLC .
- Resolution strategy :
- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading.
- Kinetic studies : Identify rate-limiting steps using in situ IR or NMR.
Q. What safety protocols are recommended for handling derivatives of this compound during synthesis?
Methodological Answer:
- Skin/eye exposure : Immediate rinsing with water for 15+ minutes; remove contaminated clothing .
- Inhalation risks : Use fume hoods for reactions involving volatile intermediates (e.g., benzyl halides).
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
